

# Spectroscopic data for 3-Fluoro-2-nitrobenzonitrile (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 3-Fluoro-2-nitrobenzonitrile

Cat. No.: B1331573

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## Spectroscopic Data for 3-Fluoro-2-nitrobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Fluoro-2-nitrobenzonitrile** (CAS No: 1000339-52-5), a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR) data, alongside typical Infrared (IR) and Mass Spectrometry (MS) characteristics derived from its structural features. Detailed, generalized experimental protocols for acquiring such data are also included to facilitate laboratory work.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-Fluoro-2-nitrobenzonitrile** is presented below.

Property	Value	Source
CAS Number	1000339-52-5	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>3</sub> FN <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	166.11 g/mol	<a href="#">[1]</a>
Exact Mass	166.01785550 Da	<a href="#">[1]</a>
Appearance	Solid (predicted)	
SMILES	C1=CC(=C(C(=C1)F)-- INVALID-LINK--[O-])C#N	<a href="#">[1]</a>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Fluoro-2-nitrobenzonitrile**. These values are calculated based on computational models and should be considered as estimations. Experimental verification is recommended.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.05	ddd	J(H,H) ≈ 8.0, J(H,F) ≈ 5.0, J(H,H) ≈ 1.0	H-6
~7.85	ddd	J(H,H) ≈ 8.0, J(H,H) ≈ 7.5, J(H,F) ≈ 1.0	H-4
~7.50	t	J(H,H) ≈ 8.0	H-5

Note: The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

### <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift (δ) ppm	Coupling Constant (J) Hz	Assignment
~160 (d)	<sup>1</sup> J(C,F) ≈ 260	C-3
~145 (d)	<sup>2</sup> J(C,F) ≈ 15	C-2
~135 (d)	<sup>4</sup> J(C,F) ≈ 3	C-4
~130 (s)	C-5	
~125 (d)	<sup>3</sup> J(C,F) ≈ 5	C-6
~115 (s)	CN	
~110 (d)	<sup>2</sup> J(C,F) ≈ 20	C-1

Note: Carbon atoms are coupled to the fluorine atom, resulting in doublets (d) with characteristic coupling constants. Carbons not coupled to fluorine appear as singlets (s).

## IR (Infrared) Spectroscopy Data (Expected)

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2230	Strong	C≡N (Nitrile) Stretch
~1600, 1480	Medium-Strong	Aromatic C=C Bending
~1530, 1350	Strong, Strong	Asymmetric & Symmetric NO <sub>2</sub> Stretch
~1250	Strong	C-F Stretch

## Mass Spectrometry (MS) Data (Expected)

Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Possible Fragment
166	High	$[M]^+$ (Molecular Ion)
136	Medium	$[M - NO]^+$
120	Medium	$[M - NO_2]^+$
107	Medium	$[M - CN - NO]^+$
93	Low	$[C_6H_2F]^+$

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **3-Fluoro-2-nitrobenzonitrile**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of the solid sample for  $^1H$  NMR (20-50 mg for  $^{13}C$  NMR).
  - Transfer the sample into a clean, dry NMR tube.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ).
  - Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
  - Lock the spectrometer onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for the desired nucleus ( $^1H$  or  $^{13}C$ ).

- Data Acquisition:
  - Set the appropriate spectral width, acquisition time, and relaxation delay.
  - For  $^1\text{H}$  NMR, a  $45^\circ$  or  $90^\circ$  pulse is typically used. For quantitative  $^{13}\text{C}$  NMR, a longer relaxation delay is necessary.
  - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder in an agate mortar.
  - Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:

- Place the sample (ATR unit or KBr pellet holder) in the spectrometer's sample compartment.
- Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.
- Acquire the sample spectrum over the desired wavenumber range (typically 4000-400  $\text{cm}^{-1}$ ).
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

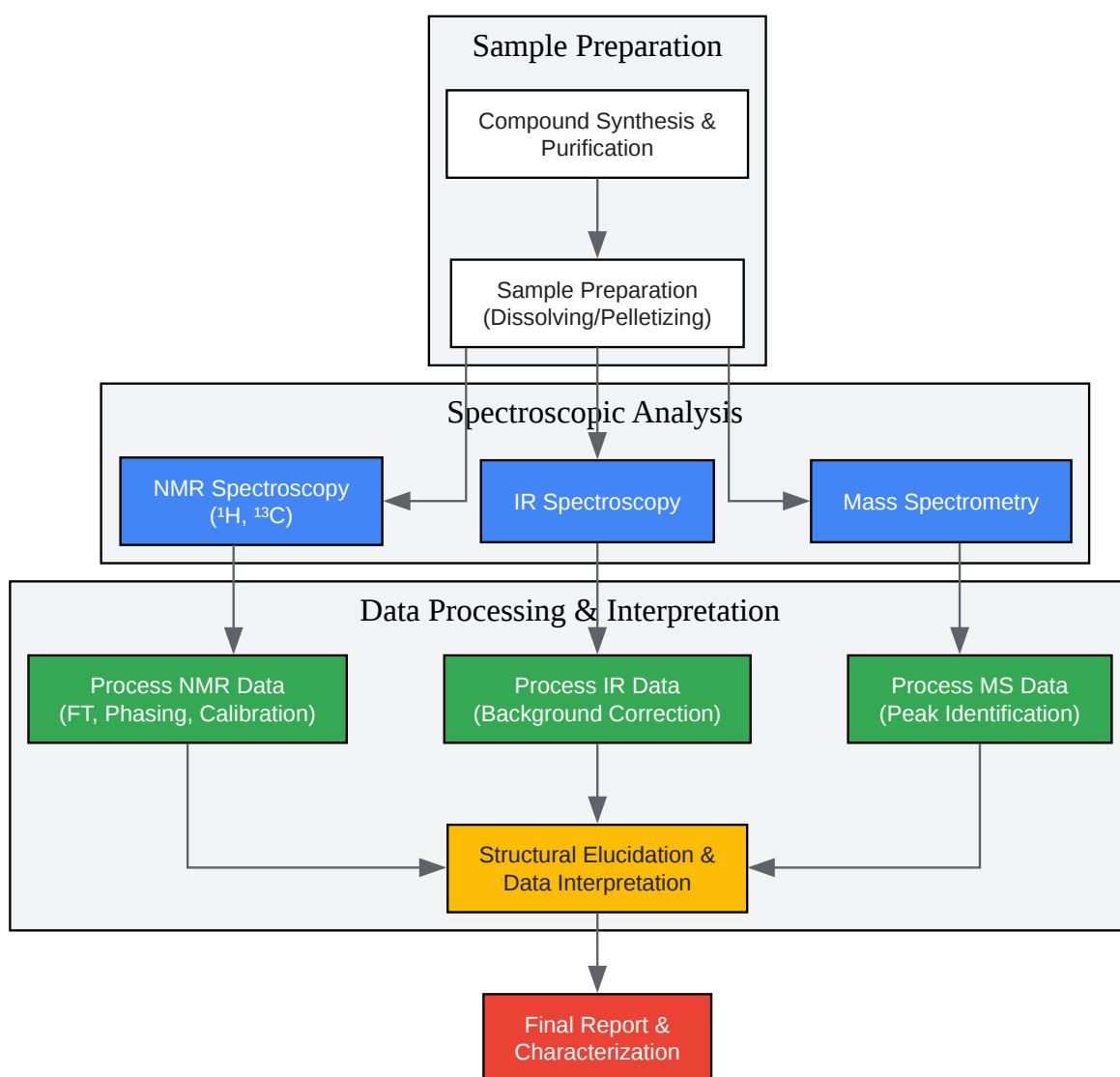
## Mass Spectrometry (MS)

- Sample Introduction:
  - For a volatile solid, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
  - The probe is inserted into the ion source, and the sample is heated to induce vaporization.
- Ionization (Electron Ionization - EI):
  - The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
  - This causes the molecules to ionize and fragment.
- Mass Analysis:
  - The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).
  - The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- Detection and Data Processing:
  - A detector records the abundance of ions at each  $m/z$  value.

- The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for Spectroscopic Analysis.

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## References

- 1. 3-Fluoro-2-nitrobenzonitrile | C<sub>7</sub>H<sub>3</sub>FN<sub>2</sub>O<sub>2</sub> | CID 26985266 - PubChem [pubchem.ncbi.nlm.nih.gov]
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